1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid
Description
1-N-hydroxy-4-ethoxy-2-hydroxybenzene-1-carboximidic acid is a substituted benzene derivative featuring a carboximidic acid functional group (-C(=NH)OH) at position 1, an ethoxy group (-OCH₂CH₃) at position 4, and a hydroxy group (-OH) at position 2. The ethoxy group enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy), while the ortho-hydroxy and carboximidic acid groups may enable hydrogen bonding and chelation properties .
Properties
IUPAC Name |
4-ethoxy-N,2-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-14-6-3-4-7(8(11)5-6)9(12)10-13/h3-5,11,13H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDFVUSXDMIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired carboximidic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid involves its interaction with specific molecular targets. The hydroxyl and carboximidic acid groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The compound may also act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy
Compounds with methoxy (-OCH₃) substituents, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enimidic acid (), exhibit lower lipophilicity compared to the target compound’s ethoxy group. However, methoxy groups are more electron-withdrawing via resonance, slightly reducing aromatic ring reactivity toward electrophilic substitution compared to ethoxy .
Functional Group Variations: Carboximidic Acid vs. Carboxylic Acid/Amides
The carboximidic acid group (-C(=NH)OH) in the target compound differs from carboxylic acids (-COOH) or amides (-CONHR) seen in analogs like 2-chloro-5-[...]benzoic acid (). Carboximidic acids exhibit weaker acidity (pKa ~4–5) compared to carboxylic acids (pKa ~2–3) due to resonance stabilization of the conjugate base. This property may reduce ionization at physiological pH, favoring passive diffusion across membranes .
Ring Structure Differences: Benzene vs. Benzimidazole
N-butyl-2-{[hydroxy(methoxy)methylidene]amino}-1H-1,3-benzodiazole-1-carboximidic acid () contains a benzimidazole core, which introduces additional nitrogen atoms and aromatic π-system complexity. This increases hydrogen-bonding capacity and may enhance binding to biological targets (e.g., enzymes or DNA) compared to the simpler benzene scaffold of the target compound .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | logP | Functional Groups |
|---|---|---|---|---|
| Target Compound | 4-ethoxy, 2-hydroxy, 1-carboximidic acid | ~211.2 | ~1.8 | Carboximidic acid, hydroxy, ethoxy |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-... (E1) | 3,4-dimethoxy, 3-hydroxy | ~342.4 | ~1.2 | Carboximidic acid, methoxy, hydroxy |
| N-butyl-...benzimidazole... (E3) | Benzimidazole, methoxy, butyl | ~335.4 | ~2.5 | Carboximidic acid, benzimidazole |
| 2-chloro-5-[...]benzoic acid (E4) | Chloro, thiazolidinone | ~450.9 | ~3.0 | Carboxylic acid, chloro |
Research Findings and Implications
- Solubility : The target compound’s ortho-hydroxy and carboximidic acid groups likely confer moderate water solubility (~5–10 mg/mL) via hydrogen bonding, though ethoxy reduces this compared to purely polar analogs .
- Reactivity : The ethoxy group may stabilize the aromatic ring against electrophilic attack compared to methoxy, as seen in sulfonation kinetics of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
